molecular formula C15H30O2 B1679548 Pentyl decanoate CAS No. 5933-87-9

Pentyl decanoate

Cat. No. B1679548
CAS RN: 5933-87-9
M. Wt: 242.4 g/mol
InChI Key: BGYFCELTJPRWBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentyl decanoate, also known as pentyl caprate or n-amyl n-decanoate, is a chemical compound with the molecular formula C15H30O2 . It belongs to the class of organic compounds known as fatty acid esters . These are carboxylic ester derivatives of a fatty acid. It has a molecular weight of 242.4 .


Molecular Structure Analysis

The molecular structure of pentyl decanoate consists of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . The general formula for an ester is RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom .


Physical And Chemical Properties Analysis

Pentyl decanoate has a molecular weight of 242.4 . Its exact mass is 242.22 . The elemental analysis shows that it contains 74.32% carbon, 12.48% hydrogen, and 13.20% oxygen .

properties

IUPAC Name

pentyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O2/c1-3-5-7-8-9-10-11-13-15(16)17-14-12-6-4-2/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYFCELTJPRWBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208064
Record name Pentyl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

167.00 °C. @ 20.00 mm Hg
Record name Pentyl decanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037306
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Pentyl decanoate

CAS RN

5933-87-9
Record name Pentyl decanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5933-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentyl decanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005933879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentyl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentyl decanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.166
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Pentyl decanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037306
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentyl decanoate
Reactant of Route 2
Reactant of Route 2
Pentyl decanoate
Reactant of Route 3
Reactant of Route 3
Pentyl decanoate
Reactant of Route 4
Reactant of Route 4
Pentyl decanoate
Reactant of Route 5
Reactant of Route 5
Pentyl decanoate
Reactant of Route 6
Reactant of Route 6
Pentyl decanoate

Citations

For This Compound
26
Citations
JD Warthen, JA Klun, ED DeVilbiss - Journal of chemical ecology, 1996 - Springer
… Abstract--Structure-activity relationship (SAR) observations were made for the bagwoml moth pheromone, (R)-2-pentyl decanoate, and a series of analogs with modifications in the …
Number of citations: 6 link.springer.com
JL Sebedio, JL LeQuere, O Morin, JM Vatele… - Journal of the American …, 1989 - Springer
Fractions of cyclic fatty acid monomers (CFAM) were isolated from linseed oil heated at 275C for 12 hr under nitrogen, at 240C for 10 hr under nitrogen and at 240C for 10 hr under air. …
Number of citations: 36 link.springer.com
AP Tulloch, LR Hogge - Chemistry and physics of lipids, 1985 - Elsevier
… Also intensity of M ÷ relative to the base peak decreased steadily to 0.8% and 0.9% in spectra of pentyl decanoate and hexyl decanoate respectively. Thus esters of Clo acid of these …
Number of citations: 12 www.sciencedirect.com
PS Dimick, JC Hoskin, TE Acree - Critical Reviews in Food Science …, 1983 - Taylor & Francis
… octanoate Pentyl octanoate Isopentyl octanoate Hexyl octanoate (Nonanoates) Ethyl nonanoate (Decanoates) Ethyl decanoate Butyl decanoate Isobutyl decanoate Pentyl decanoate …
Number of citations: 310 www.tandfonline.com
JL Kinderlerer, PV Hatton, AJ Chapman, ME Rose - Phytochemistry, 1988 - Elsevier
… Pentyl decanoate Pentyl dodecanoate 5. Esters of secondary alcohols 2-Hexyl octanoate 2-Heptyl octanoate 2-Heptyl decanoate 2-Heptyl dodecanoate …
Number of citations: 11 www.sciencedirect.com
RA Flath, DR Black, RR Forrey… - Journal of …, 1969 - academic.oup.com
A volatile aroma mixture extracted from Gravenstein apple essence was analyzed by combination GC-MS, using a 500 ft × 0.02 in, id, open tubular column and a fritted glass interface. …
Number of citations: 46 academic.oup.com
J Liu, M Liu, P Ye, F Lin, J Huang, H Wang… - … Food Research and …, 2020 - Springer
The effect of different yeast strains on the quality of kiwi wine was investigated by polyphase determine approaches in the present research. The influence of co-culture and inoculation …
Number of citations: 23 link.springer.com
GA Kovalenko, LV Perminova, AB Beklemishev… - Catalysis in …, 2018 - Springer
Heterogeneous biocatalysts prepared by immobilizing a recombinant lipase from Thermomyces lanuginosus on mesoporous inorganic supports—silica (SiO 2 ), alumina (Al 2 O 3 ), and …
Number of citations: 18 link.springer.com
X Wang, J Chen, X Ge, X Fu, C Dang, J Wang, Y Liu - Food Bioscience, 2023 - Elsevier
In this study, we investigated the effect of the sequential fermentation of four selected indigenous non-Saccharomyces yeasts (Candida stellimalicola HL-S-5, Rhodotorula mucilaginosa …
Number of citations: 0 www.sciencedirect.com
GA Kovalenko, LV Perminova… - … Kinetics, Mechanisms and …, 2019 - Springer
… Purification of the produced ester, for example, iso-pentyl decanoate, using conventional vacuum distillation, was quite a suitable method, and the content of the main substance was …
Number of citations: 22 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.